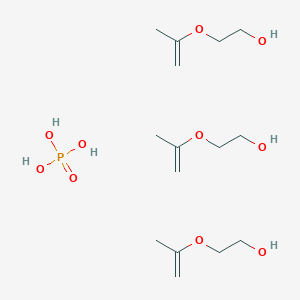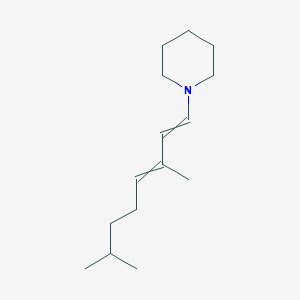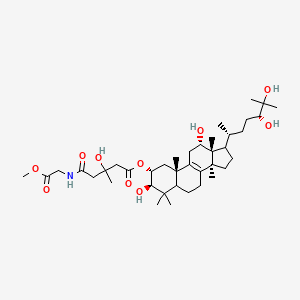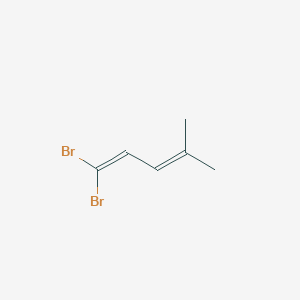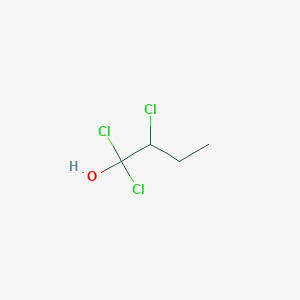
1,1,2-Trichlorobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trichlorobutan-1-ol is an organic compound with the molecular formula C4H7Cl3O It is a chlorinated alcohol, which means it contains both chlorine and hydroxyl groups
準備方法
The synthesis of 1,1,2-Trichlorobutan-1-ol typically involves the chlorination of butanol. One common method is the reaction of butanol with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions usually include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial production methods may involve continuous flow reactors where butanol and chlorine are fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
1,1,2-Trichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield less chlorinated alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other groups using nucleophiles such as hydroxide ions or amines. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
科学的研究の応用
1,1,2-Trichlorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: This compound can be used in studies involving chlorinated alcohols and their effects on biological systems.
Medicine: Research into the potential therapeutic uses of chlorinated alcohols may involve this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1,1,2-Trichlorobutan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.
類似化合物との比較
1,1,2-Trichlorobutan-1-ol can be compared with other chlorinated alcohols such as 1,1,1-Trichlorobutan-1-ol and 1,1,2-Trichloroethanol. These compounds share similar chemical properties but differ in their specific structures and reactivity. For example:
1,1,1-Trichlorobutan-1-ol: This compound has three chlorine atoms on the same carbon, making it more reactive in certain substitution reactions.
1,1,2-Trichloroethanol: This compound has a shorter carbon chain and different reactivity patterns compared to this compound.
特性
CAS番号 |
63455-20-9 |
|---|---|
分子式 |
C4H7Cl3O |
分子量 |
177.45 g/mol |
IUPAC名 |
1,1,2-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O/c1-2-3(5)4(6,7)8/h3,8H,2H2,1H3 |
InChIキー |
GNHXKRFYHZTMSB-UHFFFAOYSA-N |
正規SMILES |
CCC(C(O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
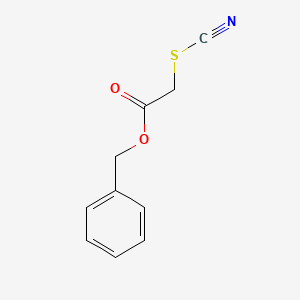
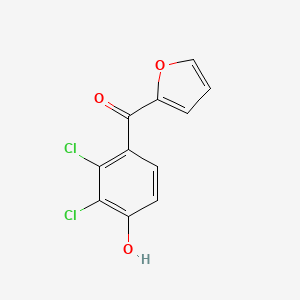
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
